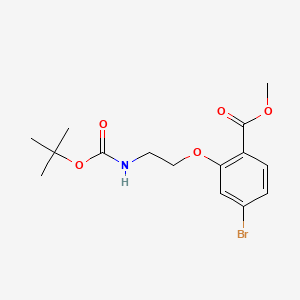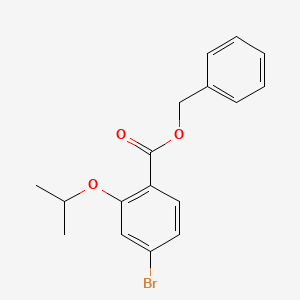
Benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate is an organic compound that features a benzyl ester functional group, a bromine atom, and a trifluoroethoxy substituent on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate typically involves the esterification of 4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and often requires heating to reflux to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: The bromine atom on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol. Reduction of the ester can produce the corresponding alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Aqueous acid or base solutions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products:
Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.
Hydrolysis: 4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid and benzyl alcohol.
Coupling: Various substituted benzyl esters.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Industry:
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.
Wirkmechanismus
The mechanism by which Benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily governed by the electrophilic nature of the bromine atom and the ester group. In biological systems, the trifluoroethoxy group can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate: Similar compounds include other benzyl esters with different substituents on the benzene ring, such as methyl or nitro groups.
4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid: The acid form of the compound, which lacks the benzyl ester group.
Uniqueness:
Trifluoroethoxy Group: The presence of the trifluoroethoxy group imparts unique electronic and steric properties, making the compound more reactive in certain chemical reactions.
Bromine Substitution: The bromine atom provides a site for further functionalization through substitution or coupling reactions, enhancing the versatility of the compound in synthetic applications.
Eigenschaften
IUPAC Name |
benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3O3/c17-12-6-7-13(14(8-12)23-10-16(18,19)20)15(21)22-9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDQIOSBVCAGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-((2'-chloro-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213798.png)
![2-Chloro-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213804.png)
![2-Chloro-N-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213810.png)
![2-Chloro-N-((3'-fluoro-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213811.png)
![2-Chloro-N-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213824.png)






